2-Propanoyl-1,3-thiazole-4-carboxylic acid
Description
2-Propanoyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a propanoyl group (CH₃CH₂CO-) and a carboxylic acid moiety at the 4-position. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding or hydrophobic interactions.
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-propanoyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO3S/c1-2-5(9)6-8-4(3-12-6)7(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
QRYKLYRHEMJTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Propanoyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of methanol and water as solvents, with potassium carbonate as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Propanoyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives.
Scientific Research Applications
2-Propanoyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propanoyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives used in anticancer therapies.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Thiazole-4-carboxylic Acid Derivatives
*Calculated molecular weight based on formula C₈H₉NO₃S.
Key Observations :
AgrA Inhibition in Quorum Sensing
Studies on thiazole-4-carboxylic acid derivatives highlight their role as AgrA inhibitors in Staphylococcus aureus. For example:
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid exhibited a binding energy of -7.1 kcal/mol in docking studies, outperforming analogs like 4-phenoxyphenol (-4.1 kcal/mol) .
EP2/EP3 Receptor Agonism
Cyclic carbamate derivatives of thiazole-4-carboxylic acids (e.g., 2-melatonin-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl]-1,3-thiazole-4-carboxylic acid) demonstrated potent dual EP2/EP3 agonism (EC₅₀ ≤ 10 nM) . This suggests that electron-withdrawing groups (e.g., oxazolidinone) at the 2-position can enhance receptor selectivity.
Biological Activity
2-Propanoyl-1,3-thiazole-4-carboxylic acid is a derivative of the thiazole family, which is known for its diverse biological activities. Thiazole compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula . Its structure includes a thiazole ring, which contributes to its biological activity through interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that thiazole derivatives possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin and streptomycin in some cases .
2. Anticancer Potential
Thiazole derivatives have been recognized for their anticancer properties. For example, a derivative of 2-amino-1,3-thiazole demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer), with IC50 values as low as 0.06 µM . The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation.
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds has also been documented. Research suggests that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation, making them candidates for further investigation in chronic inflammatory diseases.
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity compared to standard treatments .
Case Study 2: Anticancer Activity Evaluation
Another study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell viability in MCF-7 cells with an IC50 value of approximately 15 µM. This suggests potential as an anticancer agent through apoptosis induction mechanisms .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
